3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide
CAS No.: 438473-63-3
Cat. No.: VC6453948
Molecular Formula: C11H12F4N2O2
Molecular Weight: 280.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438473-63-3 |
|---|---|
| Molecular Formula | C11H12F4N2O2 |
| Molecular Weight | 280.223 |
| IUPAC Name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide |
| Standard InChI | InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-2-1-3-8(4-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18) |
| Standard InChI Key | YXCILWKAITTYSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)NN)COCC(C(F)F)(F)F |
Introduction
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a fluorinated organic compound with the molecular formula and a molecular weight of 280.22 g/mol. It is identified by the CAS number 438473-63-3 and has been utilized as a research chemical in various scientific studies due to its unique structural and chemical properties .
Applications in Research
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has been primarily used as a research chemical in organic synthesis and pharmaceutical development. The fluorinated structure contributes to its potential as a precursor or intermediate in the synthesis of biologically active molecules. The hydrazide group is particularly significant for forming hydrazones and related derivatives, which are known for their pharmacological properties.
Analytical Data
Computed Descriptors:
| Descriptor | Value |
|---|---|
| IUPAC Name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide |
| Synonyms | - 3-(2,2,3,3-Tetrafluoro-propoxymethyl)-benzoic acid hydrazide |
| - 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide |
Spectroscopic Data:
While specific spectroscopic data (e.g., NMR or IR spectra) for this compound is not available in the provided references, compounds of this class are typically characterized using:
-
Nuclear Magnetic Resonance (NMR): For proton () and carbon () environments.
-
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups such as carbonyl and hydrazide.
Solubility Profile
The compound demonstrates moderate solubility in aqueous media at physiological pH (7.4), with a value of 31.3 µg/mL . This property may influence its bioavailability and utility in biological systems.
Potential Applications
Although specific biological or pharmacological uses were not detailed in the search results:
-
Drug Design: The hydrazide group is often explored for its role in enzyme inhibition or receptor binding.
-
Material Science: Fluorinated compounds like this are valued for their thermal stability and resistance to degradation.
-
Synthetic Intermediate: The compound's functional groups make it suitable for further derivatization in chemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume